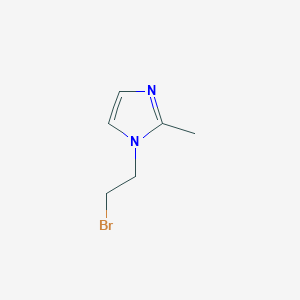
1-(2-bromoethyl)-2-methyl-1H-imidazole
Vue d'ensemble
Description
Compounds like “1-(2-bromoethyl)-2-methyl-1H-imidazole” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . They are used in a wide range of applications, including as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “1-(2-bromoethyl)-2-methyl-1H-imidazole” can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectra .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution reactions . The specific reactions that “1-(2-bromoethyl)-2-methyl-1H-imidazole” can undergo would depend on its structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2-bromoethyl)-2-methyl-1H-imidazole” can be determined using various techniques. These properties may include its molecular weight, density, boiling point, and refractive index .Applications De Recherche Scientifique
Electrochemical Bromofunctionalization of Alkenes
- Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results or Outcomes : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
Synthesis of 1,2-biphenylethane based Single-Molecule Diodes
- Application Summary : This research describes the synthesis of novel biphenylethane-based wires for molecular electronics. Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
- Methods of Application : The required asymmetry comes from the substitution on one half of the molecule with electron-withdrawing groups (EWG). By changing the EWG, the rectification ratios (RR) can be optimized .
- Results or Outcomes : The model predicts RR as high as 1500, far beyond typically reported experimental values (RR ≤ 10) .
Synthesis of 1,4-benzoxazepine Compounds
- Application Summary : 2-Bromomethyl-1,3-dioxolane was used in the synthesis of 1,4-benzoxazepine (BZO) compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reaction conditions suitable for the formation of BZO compounds .
- Results or Outcomes : The outcomes of the research are not specified in the source .
Synthesis of 3-Bromopropionaldehyde Ethylene Acetal
- Application Summary : 2-(2-Bromoethyl)-1,3-dioxolane, also known as 3-Bromopropionaldehyde ethylene acetal, is a bromoethyl compound that can be used in various organic synthesis applications .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reaction conditions suitable for the formation of the desired products .
- Results or Outcomes : The outcomes of the research are not specified in the source .
Synthesis of 1,4-benzoxazepine Compounds
- Application Summary : 2-Bromomethyl-1,3-dioxolane was used in the synthesis of 1,4-benzoxazepine (BZO) compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reaction conditions suitable for the formation of BZO compounds .
- Results or Outcomes : The outcomes of the research are not specified in the source .
Synthesis of 3-Bromopropionaldehyde Ethylene Acetal
- Application Summary : 2-(2-Bromoethyl)-1,3-dioxolane, also known as 3-Bromopropionaldehyde ethylene acetal, is a bromoethyl compound that can be used in various organic synthesis applications .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reaction conditions suitable for the formation of the desired products .
- Results or Outcomes : The outcomes of the research are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethyl)-2-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTYLSWVLWWBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-2-methyl-1H-imidazole | |
CAS RN |
581103-38-0 | |
| Record name | 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




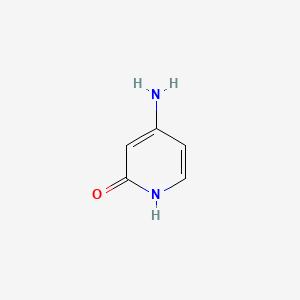
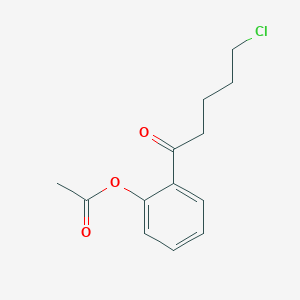


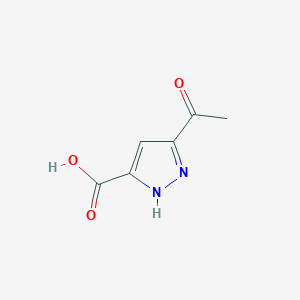
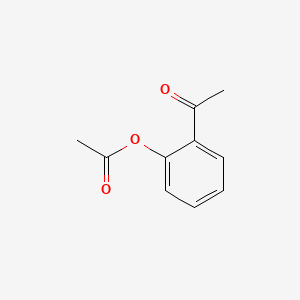
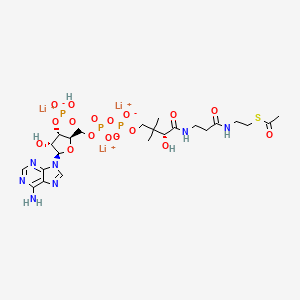
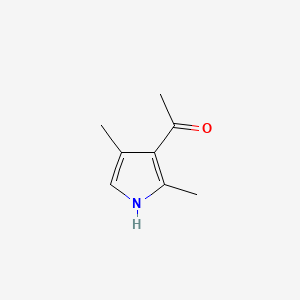
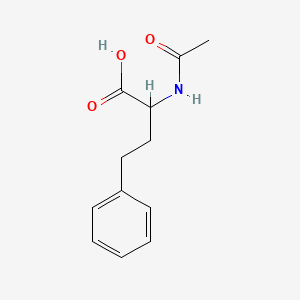

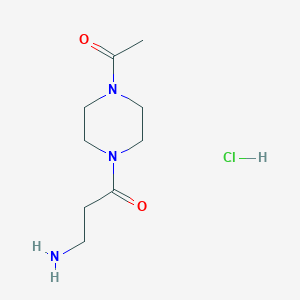
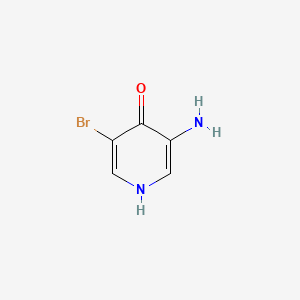
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)